molecular formula C11H7Cl2NO2 B8697239 4-(3,5-Dichloro-pyridin-4-yloxy)-phenol CAS No. 287197-74-4

4-(3,5-Dichloro-pyridin-4-yloxy)-phenol

Cat. No.: B8697239
CAS No.: 287197-74-4
M. Wt: 256.08 g/mol
InChI Key: DHNCGRDWPRVXGN-UHFFFAOYSA-N
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Description

4-(3,5-Dichloro-pyridin-4-yloxy)-phenol is a halogenated aromatic compound featuring a pyridine ring substituted with chlorine atoms at the 3- and 5-positions, linked via an ether bond to a phenol group.

Properties

CAS No.

287197-74-4

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

4-(3,5-dichloropyridin-4-yl)oxyphenol

InChI

InChI=1S/C11H7Cl2NO2/c12-9-5-14-6-10(13)11(9)16-8-3-1-7(15)2-4-8/h1-6,15H

InChI Key

DHNCGRDWPRVXGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=NC=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Reactivity

Compared to simpler phenolic ethers like p-hydroxybenzyl methyl ether (reported in Gastrodia elata extracts ), the introduction of the dichloropyridinyl group in 4-(3,5-Dichloro-pyridin-4-yloxy)-phenol significantly alters electronic and steric properties. The chlorine atoms increase molecular weight (MW = 265.1 g/mol) and reduce solubility in polar solvents due to hydrophobic effects. In contrast, non-halogenated analogs (e.g., p-hydroxybenzyl ethyl ether, MW = 166.2 g/mol) exhibit higher solubility in alcohols and water .

Hydrogen-Bonding Patterns

The phenolic hydroxyl group enables hydrogen-bonding interactions, a critical feature in crystal packing and supramolecular assembly. Bernstein et al. (1995) emphasize that hydrogen-bonding networks in aromatic compounds are highly dependent on substituent positioning . For this compound, the para-positioned hydroxyl group may form linear hydrogen bonds, whereas analogs with ortho-substituted hydroxyl groups (e.g., 2,2′-methylenebis(6-tert-butyl-4-methylphenol) ) exhibit bifurcated or intramolecular H-bonding, reducing intermolecular interactions.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Solubility (Polar Solvents) Key Functional Groups
This compound 265.1 Low Phenol, Dichloropyridinyl
p-Hydroxybenzyl ethyl ether 166.2 High Phenol, Ethyl ether
2,2′-Methylenebis(6-tert-butyl-4-methylphenol) 424.6 Moderate Phenol, Methyl, tert-Butyl

Table 2: Hydrogen-Bonding Motifs in Phenolic Compounds

Compound H-Bond Donor/Acceptor Sites Network Type (Graph Set Analysis )
This compound Phenolic -OH Linear (C(2) motif)
p-Hydroxybenzaldehyde Aldehyde O, Phenolic -OH Bifurcated (D(2) motif)
β-Sitosterol (from Gastrodia elata) Hydroxyl -OH Chain (C(1) motif)

Research Findings and Implications

  • Purification often requires chromatographic techniques, as noted in studies on Gastrodia elata extracts .
  • Stability: The compound’s stability under ambient conditions is likely superior to non-halogenated analogs, as chlorine substituents reduce oxidative degradation.
  • Supramolecular Applications : The directional H-bonding capacity (as per Bernstein’s graph set theory ) suggests utility in designing crystalline materials with tailored porosity or reactivity.

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